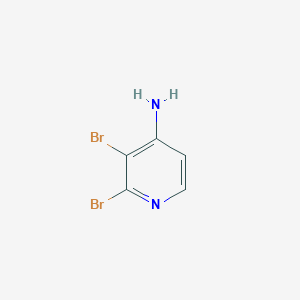

4-Amino-2,3-dibromopyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are a cornerstone of modern chemical and pharmaceutical research due to their wide-ranging biological activities. nih.govtandfonline.comresearchgate.net These activities include, but are not limited to, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to modulate the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has led to the development of a multitude of FDA-approved drugs containing the pyridine moiety. researchgate.net Furthermore, the unique electronic characteristics of pyridine derivatives make them valuable in materials science and as ligands in catalysis. chemimpex.comnih.gov

Historical Overview of Halogenated Pyridine Synthesis and Reactivity

The synthesis of halogenated pyridines has been a long-standing area of interest in organic chemistry. Early methods often involved direct halogenation of pyridine, which typically required harsh reaction conditions due to the electron-deficient nature of the pyridine ring. nih.gov These electrophilic aromatic substitution reactions were often limited in scope and regioselectivity. nih.gov

Over the years, more sophisticated and selective methods have been developed. These include the Sandmeyer reaction for the conversion of aminopyridines to halopyridines and various metal-catalyzed cross-coupling reactions. mdpi.comheteroletters.org The reactivity of halogenated pyridines is significantly influenced by the position of the halogen atom(s) on the ring. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions due to the electronic influence of the ring nitrogen. nih.govnsf.gov This predictable reactivity makes polyhalogenated pyridines valuable synthetic intermediates. nih.gov

Positioning of 4-Amino-2,3-dibromopyridine as a Key Synthetic Intermediate

Among the vast family of halogenated pyridines, this compound stands out as a crucial and versatile synthetic intermediate. synchem.dethieme-connect.com Its structure, featuring an amino group and two bromine atoms on the pyridine ring, provides multiple reactive sites for further chemical transformations. The amino group can be a directing group or a site for derivatization, while the two distinct bromine atoms at the 2- and 3-positions offer opportunities for selective functionalization through various cross-coupling reactions.

The strategic placement of these functional groups allows for the regioselective introduction of different substituents, leading to the construction of complex, polysubstituted pyridine structures. This capability is highly valuable in the synthesis of novel pharmaceutical compounds and other functional molecules. For instance, the differential reactivity of the C2-Br and C3-Br bonds can be exploited to sequentially introduce different aryl, alkyl, or other functional groups.

Emerging Research Trends in Polysubstituted Pyridine Chemistry

The field of polysubstituted pyridine chemistry is continually evolving, driven by the demand for novel molecules with specific functions. rsc.orgresearchgate.net A significant trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex pyridine derivatives in a single step from simple starting materials. rsc.orgresearchgate.netresearchgate.net

Another key area of research is the development of novel catalytic systems, including nanocatalysts and metal-free catalysts, to achieve higher yields, selectivity, and functional group tolerance in pyridine synthesis. rsc.orgresearchgate.netmdpi.com There is also a growing interest in the late-stage functionalization of complex molecules containing a pyridine core, which allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The synthesis of unsymmetrical and highly substituted pyridines remains a challenge and a focus of ongoing research, with the goal of accessing new areas of chemical space. researchgate.netacs.org

| Property | Value |

| Molecular Formula | C₅H₄Br₂N₂ |

| Molecular Weight | 251.91 g/mol |

| CAS Number | 861023-90-7 |

| Purity | >95% |

| MDL Number | MFCD13181733 |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODXTDGLWZQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704535 | |

| Record name | 2,3-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861023-90-7 | |

| Record name | 2,3-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2,3 Dibromopyridine and Its Structural Isomers

Regioselective Direct Bromination Strategies of Aminopyridine Precursors

Direct bromination of aminopyridine precursors is a primary route for the synthesis of bromo-substituted aminopyridines. The regioselectivity of this electrophilic substitution is profoundly influenced by the activating and directing effects of the amino group, as well as the electronic nature of the pyridine (B92270) ring.

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical in controlling the outcome of the bromination of aminopyridines. While molecular bromine (Br₂) is a potent brominating agent, its high reactivity can lead to over-bromination and the formation of complex product mixtures. For instance, the reaction of 4-aminopyridine (B3432731) with bromine can result in a peculiar bromination-dimerization process rather than simple substitution. acs.org

A more controlled and selective approach often involves the use of N-bromosuccinimide (NBS), a milder source of electrophilic bromine. nih.govmdpi.com The reactivity of NBS can be further modulated by the choice of solvent and the use of radical initiators or acid catalysts. Electron-rich aromatic compounds, including aminopyridines, can be effectively brominated using NBS, with solvents like dimethylformamide (DMF) often promoting high para-selectivity. nih.govmissouri.edu

The optimization of reaction conditions is crucial for achieving the desired regioselectivity. Key parameters that are often varied include temperature, reaction time, and the stoichiometry of the brominating agent. For example, in the bromination of 2-aminopyridine (B139424), controlling the temperature and the amount of bromine in acetic acid can influence the formation of mono- and di-bromo derivatives. orgsyn.org

Table 1: Comparison of Brominating Agents for Aminopyridines

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acetic acid, room temperature to 50°C | High reactivity, cost-effective | Low selectivity, risk of over-bromination and side reactions |

| N-Bromosuccinimide (NBS) | CCl₄ with radical initiator (e.g., AIBN) for benzylic/allylic positions; DMF for aromatic rings | Milder, more selective, easier to handle | Higher cost, may require specific conditions for activation |

This table provides a general comparison of common brominating agents used in the synthesis of brominated aminopyridines.

Influence of Substituent Effects on Bromination Regioselectivity

The position of the amino group on the pyridine ring, along with any other existing substituents, exerts a strong directing influence on the regioselectivity of bromination. The amino group is a powerful activating ortho-, para-director. However, in the pyridine ring, the nitrogen atom is deactivating, making the positions ortho and para to it less reactive towards electrophilic substitution.

For 4-aminopyridine, the amino group strongly activates the 3- and 5-positions for electrophilic attack. This makes the synthesis of 4-Amino-2,3-dibromopyridine challenging via direct bromination of 4-aminopyridine, as substitution would be expected to occur at the 3- and 5-positions, leading to 4-amino-3,5-dibromopyridine.

In the case of 2-aminopyridine, bromination typically occurs at the 5-position, and with excess brominating agent, at the 3- and 5-positions, yielding 2-amino-3,5-dibromopyridine. heteroletters.org The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine using bromine in acetic acid is a well-established procedure. orgsyn.org

Multi-Step Synthetic Routes via Functional Group Interconversions

Due to the challenges in achieving the desired regioselectivity through direct bromination, multi-step synthetic routes involving functional group interconversions are often necessary for the synthesis of complex substituted pyridines like this compound.

Transformation from Pyridine N-Oxides and Nitro-Pyridine Derivatives

Pyridine N-oxides are valuable intermediates in pyridine chemistry. The N-oxide group activates the 2- and 4-positions for nucleophilic attack and can be readily removed by reduction. This reactivity allows for the introduction of substituents at positions that are not easily accessible through direct electrophilic substitution on the parent pyridine. A general approach for preparing 4-aminopyridine involves a three-stage synthesis starting from pyridine, with pyridine-N-oxide and 4-nitropyridine-N-oxide as key intermediates. nih.gov The reduction of 4-nitropyridine-N-oxide can yield 4-aminopyridine. nih.gov

For the synthesis of halogenated aminopyridines, a strategy involving the nitration of a pre-brominated pyridine N-oxide or the bromination of a nitropyridine N-oxide can be employed. For instance, the synthesis of 4-amino-2,6-dibromopyridine has been achieved from 2,6-dibromopyridine-N-oxide via a 2,6-dibromo-4-nitro-pyridine-N-oxide intermediate. nih.gov A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted pyridine N-oxide.

Nitro-pyridine derivatives are also versatile precursors. The nitro group is a strong deactivating group and a meta-director, which can be used to control the regioselectivity of subsequent reactions. The nitro group can then be reduced to an amino group at a later stage in the synthesis. For example, 2-amino-3-nitropyridine can be a starting material for the synthesis of 2,3-diaminopyridine. chemicalbook.com A plausible route to this compound could involve the synthesis of a 2,3-dibromo-4-nitropyridine intermediate, followed by the reduction of the nitro group. The synthesis of 2-bromo-3-nitropyridine from 2-amino-3-nitropyridine has been reported, which is then reduced to 3-amino-2-bromopyridine. google.com

Hofmann Degradation and Related Rearrangement Reactions in Pyridine Synthesis

The Hofmann rearrangement, also known as the Hofmann degradation, is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. commonorganicchemistry.com This reaction is particularly useful in pyridine chemistry for the synthesis of aminopyridines from their corresponding carboxamides. A notable application is the synthesis of 3-aminopyridine from nicotinamide and 4-aminopyridine from isonicotinamide. chemicalbook.com

This methodology can be applied to the synthesis of substituted aminopyridines. For example, a brominated pyridine carboxamide could be subjected to the Hofmann rearrangement to yield a bromo-aminopyridine. A patent describes the preparation of aminobromopyridines from bromopyridine carboxamides via the Hofmann degradation. google.com This approach could be a viable strategy for synthesizing this compound if the corresponding 2,3-dibromoisonicotinamide can be prepared.

Table 2: Key Rearrangement Reactions in Pyridine Synthesis

| Reaction | Starting Material | Product | Key Features |

| Hofmann Rearrangement | Primary Amide (R-CONH₂) | Primary Amine (R-NH₂) | Carbon chain is shortened by one carbon atom. |

| Curtius Rearrangement | Acyl Azide (R-CON₃) | Isocyanate (R-NCO) -> Amine | Involves thermal or photochemical rearrangement. |

| Schmidt Reaction | Carboxylic Acid (R-COOH) | Amine (R-NH₂) | Uses hydrazoic acid (HN₃) and a strong acid catalyst. |

This table summarizes key rearrangement reactions that can be utilized for the synthesis of aminopyridines through functional group interconversions.

Catalytic Approaches in the Synthesis of Dibrominated Aminopyridines

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. In the context of synthesizing dibrominated aminopyridines, catalytic approaches are being explored for both C-H activation/halogenation and C-N bond formation.

While direct catalytic C-H bromination of aminopyridines to achieve the 2,3-dibromo pattern is not yet well-established, significant progress has been made in the catalytic C-H functionalization of pyridines in general. These methods often employ transition metal catalysts, such as palladium, rhodium, or copper, to selectively activate and functionalize specific C-H bonds. For instance, copper-catalyzed electrochemical bromination of 8-aminoquinoline amides has been reported, demonstrating the potential for regioselective C-H halogenation. nih.gov

Catalytic methods are more commonly employed in cross-coupling reactions to construct the aminopyridine scaffold. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be used to introduce an amino group onto a pre-functionalized pyridine ring. nih.gov Similarly, copper-catalyzed amination reactions have been developed for the synthesis of aminopyridines. These catalytic amination methods offer an alternative to traditional nucleophilic aromatic substitution and can often proceed under milder conditions with a broader substrate scope.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the ongoing development in C-H activation and cross-coupling reactions holds promise for future advancements in this area. These approaches could potentially offer more direct and efficient routes to this and other complex substituted pyridines.

Metal-Catalyzed Processes (e.g., Ullmann and Goldberg Reactions for C-N Bond Formation)

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of many nitrogen-containing heterocycles. Among the oldest yet continually evolving methods are the copper-catalyzed Ullmann and Goldberg reactions. nih.gov These reactions traditionally involve the coupling of an aryl halide with an amine (Ullmann) or an amide (Goldberg) in the presence of a copper catalyst, often requiring harsh reaction conditions such as high temperatures. nih.govscispace.com

The pioneering work of Fritz Ullmann and Irma Goldberg laid the foundation for modern copper-mediated chemistry. nih.gov The classic Ullmann condensation, first reported in the early 1900s, typically required stoichiometric amounts of copper and temperatures exceeding 200°C. nih.govresearchgate.net These demanding conditions limited the reaction's scope and functional group tolerance. However, the last few decades have seen a renaissance of these reactions, driven by the development of new catalyst systems incorporating ligands.

Modern advancements have led to milder reaction conditions and greater efficiency. The use of ligands, such as diamines, amino acids, and phenanthrolines, in combination with a copper(I) source (e.g., CuI), has enabled C-N coupling at significantly lower temperatures (e.g., 90°C) and with catalytic amounts of copper. scispace.com These improved protocols have expanded the applicability of the Ullmann-type reactions to a wider range of substrates, including various substituted aryl halides and N-heterocycles. nih.govscispace.com For instance, the coupling of aryl halides with N-heterocycles and alkylamines can be efficiently achieved using a CuCl/ligand catalytic system. nih.gov

The general mechanism for the Ullmann reaction involves the oxidative addition of an aryl halide to a copper(I) species, followed by reaction with the amine nucleophile and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

Table 1: Comparison of Classical vs. Modern Ullmann C-N Coupling Conditions

| Feature | Classical Ullmann Reaction | Modern Ligand-Assisted Ullmann Reaction |

| Catalyst | Stoichiometric Copper Powder/Salts | Catalytic Copper(I) salts (e.g., CuI, CuCl) |

| Ligands | None | Diamines, Amino Acids, Phenanthrolines, etc. |

| Temperature | >200°C | 80 - 120°C |

| Substrate Scope | Limited | Broad (Aryl/Heteroaryl Halides, various amines) |

| Yields | Often moderate | Generally good to excellent |

While palladium-catalyzed methods like the Buchwald-Hartwig amination have also become prominent for C-N bond formation, copper-catalyzed Ullmann-type reactions offer a valuable and often more economical alternative, particularly for certain substrate classes. researchgate.netacs.org The choice between palladium and copper catalysis often depends on the specific substrates and desired selectivity.

Microwave-Assisted Synthesis of Brominated Aminopyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.org This technology utilizes microwave irradiation to generate heat directly and efficiently within the reaction mixture. ajrconline.org The rapid and uniform heating can overcome activation energy barriers more effectively, making it particularly suitable for the synthesis of heterocyclic compounds like brominated aminopyridines. scilit.com

The application of microwave irradiation has been shown to be highly effective for nucleophilic aromatic substitution (SNAr) reactions on pyridine rings. For example, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through the microwave-assisted reaction of 3,4,5-trihalopyridines with primary and secondary amines. researchgate.net This approach often proceeds without the need for a transition metal catalyst and can be performed under solvent-free conditions, enhancing its "green" credentials. researchgate.net

Key advantages of microwave-assisted synthesis in this context include:

Rate Acceleration: Reaction times can be reduced from hours to mere minutes. ajrconline.orgmdpi.com

Improved Yields: The rapid heating can minimize the formation of byproducts, leading to higher product yields. scilit.com

Enhanced Efficiency: The technique is suitable for rapid library synthesis and optimization of reaction conditions in medicinal chemistry. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amination Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 5 - 30 minutes |

| Temperature | Typically reflux temperature of solvent | Controlled, rapid heating to set temperature (e.g., 160°C) |

| Yield | Moderate to Good | Often Good to Excellent |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats solvent/reagents directly) |

This methodology has been successfully applied to the synthesis of a variety of aminopyridine derivatives, demonstrating its versatility and potential for the efficient preparation of compounds like this compound and its isomers. researchgate.netresearchgate.net

Considerations for Scalable and Sustainable Synthetic Protocols

Moving a synthetic route from laboratory-scale research to industrial-scale production requires careful consideration of its scalability and sustainability. A process that is efficient on a milligram scale may not be practical or economical on a kilogram scale. rsc.orgnih.gov Key factors include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process (atom economy, yield), and the environmental impact of the synthesis. heteroletters.org

For the synthesis of this compound and related compounds, several aspects are crucial for developing scalable and sustainable protocols:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step, are excellent examples of atom-economical processes. mdpi.com

Solvent Choice and Recycling: Traditional organic synthesis often relies on large quantities of volatile and often toxic organic solvents. Developing protocols that use greener solvents (e.g., water, ethanol) or operate under solvent-free conditions is highly desirable. mdpi.com Furthermore, implementing procedures for solvent recycling can significantly reduce waste and cost on a large scale. heteroletters.org

Catalyst Selection and Recovery: The use of catalytic rather than stoichiometric reagents is fundamental. For metal-catalyzed reactions, preferring abundant and less toxic metals (like copper or iron) over precious metals (like palladium) can be advantageous. Developing methods for the recovery and reuse of the catalyst is also critical for industrial applications.

Energy Efficiency: Employing energy-efficient technologies, such as microwave synthesis or flow chemistry, can reduce the energy consumption and carbon footprint of the manufacturing process. ajrconline.org

By integrating these principles into the early stages of route design, chemists can develop synthetic pathways for brominated aminopyridines that are not only scientifically elegant but also economically viable and environmentally responsible for large-scale production. rsc.orgnih.gov

Detailed Investigation of Chemical Reactivity and Transformation Pathways of 4 Amino 2,3 Dibromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack than benzene. nih.gov This reactivity is further enhanced by the presence of good leaving groups, such as halogen atoms.

The susceptibility of a halogen on a pyridine ring to nucleophilic displacement is highly dependent on its position relative to the ring nitrogen. Nucleophilic attack on halopyridines is favored at the 2- (ortho) and 4- (para) positions. nih.govstackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting anionic intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgstackexchange.com When the attack occurs at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a stabilizing feature. This is not possible for an attack at the C-3 position. stackexchange.com

In the case of 4-Amino-2,3-dibromopyridine, the molecule presents two bromine atoms at the C-2 and C-3 positions. Based on general principles, the bromine atom at the C-2 position is significantly more activated towards nucleophilic aromatic substitution than the bromine at the C-3 position. However, the presence of the strong electron-donating amino group at the C-4 position complicates this picture by increasing the electron density of the ring, which generally deactivates it towards nucleophilic attack. Despite this, the inherent activation of the C-2 position often allows for selective substitution. Reactions with various nitrogen nucleophiles, such as amines, and carbon nucleophiles are key transformations. youtube.com For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can proceed via an intramolecular nucleophilic aromatic substitution. nih.gov

| Substituent & Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|

| Ring Nitrogen | Inductive & Resonance Withdrawal (-I, -M) | Activates the ring, especially at C-2 and C-4 |

| 4-Amino Group | Resonance Donation (+M) | Deactivates the ring |

| 2-Bromo Group | Inductive Withdrawal (-I) / Leaving Group | Activates its own position (C-2) for substitution |

| 3-Bromo Group | Inductive Withdrawal (-I) / Leaving Group | Position (C-3) is significantly less activated than C-2 |

Amination, a specific type of SNAr reaction using ammonia (B1221849) or an amine as the nucleophile, is a common reaction for halopyridines. youtube.comresearchgate.net The mechanism follows the general two-step addition-elimination pathway characteristic of SNAr reactions. wikipedia.org

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom bearing the bromine, typically the more reactive C-2 position. This step involves the formation of a new C-N bond and breaks the aromaticity of the pyridine ring, leading to a high-energy, negatively charged Meisenheimer intermediate. stackexchange.com

Charge Stabilization: The negative charge of the intermediate is delocalized across the ring and, crucially, onto the ring nitrogen atom, which provides significant stabilization. stackexchange.com

Elimination of Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the bromide ion (the leaving group), resulting in the substituted product. youtube.com

The first step, the nucleophilic attack and disruption of aromaticity, is generally the rate-determining step of the reaction. stackexchange.comyoutube.com The stability of the Meisenheimer complex is therefore paramount in determining the reaction's feasibility and regioselectivity. For this compound, amination is expected to occur selectively at the C-2 position due to the superior stabilization of the corresponding Meisenheimer intermediate compared to that formed from an attack at C-3.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. science.govillinois.edu The bromine atoms on this compound serve as excellent handles for such transformations.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron species (like a boronic acid) and an organic halide. wikipedia.orgmdpi.com The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

A significant challenge and opportunity in the functionalization of polyhalogenated compounds is achieving site-selectivity. nih.gov In polyhalogenated pyridines, the different halogenated positions often exhibit distinct reactivities, allowing for controlled, sequential functionalization. mdpi.com For dihalopyridines such as 2,3- or 2,4-dibromopyridine, the oxidative addition step of the Suzuki-Miyaura catalytic cycle is highly regioselective. nih.govresearchgate.net

Research has consistently shown that for 2,3-dihalopyridines, oxidative addition of the palladium catalyst occurs preferentially at the C-2 position, which is alpha to the ring nitrogen. nih.gov This intrinsic electronic preference makes the C-2 halogen significantly more reactive in Suzuki-Miyaura coupling than the halogen at C-3. Therefore, by carefully controlling the stoichiometry of the organoboron reagent, it is possible to achieve selective mono-arylation at the C-2 position of this compound, leaving the C-3 bromine available for subsequent transformations.

| Dihalopyridine Substrate | More Reactive Position | Less Reactive Position | Governing Factor |

|---|---|---|---|

| 2,3-Dihalopyridine | C-2 | C-3 | Proximity to ring nitrogen; electronic activation nih.gov |

| 2,4-Dihalopyridine | C-2 | C-4 | Generally higher reactivity at C-2 researchgate.net |

| 2,5-Dihalopyridine | C-2 | C-5 | Proximity to ring nitrogen; electronic activation nih.gov |

| 3,5-Dihalopyridine | C-3 / C-5 | C-3 / C-5 | Similar reactivity; selectivity can be ligand-dependent rsc.org |

The observed regioselectivity in palladium-catalyzed cross-coupling reactions can be rationalized and predicted using computational chemistry, particularly Density Functional Theory (DFT). acs.orgchemrxiv.orgmdpi.com The selectivity-determining oxidative addition step is governed by a combination of factors, primarily the carbon-halogen bond dissociation energy (BDE) and the frontier molecular orbital (FMO) interactions between the substrate and the catalyst. acs.org

Bond Dissociation Energy (BDE): In many cases, the palladium catalyst will preferentially insert into the weaker carbon-halogen bond, i.e., the one with the lower BDE.

Frontier Molecular Orbital (FMO) Interactions: The reaction also involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the Pd(0) catalyst with the Lowest Unoccupied Molecular Orbital (LUMO) of the polyhalogenated pyridine. A larger LUMO coefficient at a particular carbon atom indicates a more favorable orbital interaction, directing the catalyst to that site.

Studies on polyhalogenated heterocycles have shown that while BDE can often predict the correct site of reactivity, FMO analysis is sometimes a more reliable predictor. acs.org For example, in cases where the BDEs of two C-X bonds are very similar, the LUMO coefficients can correctly predict the exclusive reactivity at one site. For 2,3-dihalopyridines, theoretical calculations support the experimental observation that the C-2 position is the more reactive site, a result of the favorable electronic properties imparted by the adjacent ring nitrogen. nih.govacs.org

Other Palladium- and Copper-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

The bromine substituents at the C2 and C3 positions of this compound are prime sites for carbon-carbon bond formation via palladium- and copper-catalyzed cross-coupling reactions. The differential electronic environments of these two positions can potentially allow for selective or sequential functionalization.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgwikipedia.orglibretexts.org For this compound, the bromine at the C2 position is generally expected to be more reactive than the one at C3 in palladium-catalyzed reactions, due to the electronic influence of the ring nitrogen. Studies on the closely related 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings. masterorganicchemistry.comscirp.orgresearchgate.net These reactions are typically carried out in solvents like DMF with a palladium catalyst such as Pd(CF₃COO)₂/PPh₃ and a CuI co-catalyst at elevated temperatures. masterorganicchemistry.comscirp.org By carefully controlling stoichiometry and reaction conditions, it may be possible to achieve selective mono-alkynylation at the C2 position, followed by a second coupling at the C3 position.

Negishi Coupling: The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. rsc.orgwikipedia.org The C-Br bonds of this compound are suitable handles for this transformation. The reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org A variety of organozinc reagents (alkyl, aryl, vinyl, etc.) can be employed, making the Negishi coupling a versatile tool for introducing diverse substituents onto the pyridine core. bath.ac.uknih.gov

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 98% | scirp.org |

| Sonogashira | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 96% | masterorganicchemistry.com |

| Negishi | 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | Good | rsc.org |

| Negishi | Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | THF | High | nih.gov |

Reactions Involving the Amino Group

The 4-amino group is a key site of reactivity, behaving as a typical aromatic amine. It can readily undergo reactions such as acylation, alkylation, and diazotization.

The primary amino group at the C4 position can be easily acylated by reacting with acyl halides or anhydrides under basic conditions to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce new functional moieties. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) would yield N-(2,3-dibromopyridin-4-yl)acetamide.

Alkylation of the amino group can also be achieved using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can occur, leading to the formation of secondary or tertiary amines, respectively. However, over-alkylation can sometimes be a challenge, leading to the formation of quaternary pyridinium (B92312) salts.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-(2,3-dibromopyridin-4-yl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) / Base | N-(2,3-dibromopyridin-4-yl)benzamide |

| Alkylation | Methyl Iodide (CH₃I) / Base | 2,3-Dibromo-N-methylpyridin-4-amine |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) / Base | N-Benzyl-2,3-dibromopyridin-4-amine |

The 4-amino group can be converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C). The diazotization of 4-aminopyridine (B3432731) is a well-established process. rsc.org The resulting 2,3-dibromopyridine-4-diazonium salt is a highly valuable intermediate.

This diazonium group is an excellent leaving group (N₂) and can be readily displaced by a wide range of nucleophiles in Sandmeyer or related reactions. This allows for the introduction of various functional groups at the C4 position, including:

Hydroxyl group (-OH): By warming the diazonium salt solution.

Halogens (-F, -Cl, -Br, -I): Using the corresponding copper(I) halide (Sandmeyer reaction) or fluoroboric acid (Schiemann reaction).

Cyano group (-CN): Using copper(I) cyanide.

Hydrogen (deamination): Using hypophosphorous acid (H₃PO₂).

This pathway provides a powerful synthetic route to a variety of 4-substituted-2,3-dibromopyridines that would be difficult to access directly. nih.gov

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. firsthope.co.inuoanbar.edu.iq The ring nitrogen's electron-withdrawing inductive effect and its protonation under the strongly acidic conditions often required for these reactions further deactivate the ring. uoanbar.edu.iq

However, the 4-amino group is a powerful activating, ortho-, para-directing group. In this compound, the para-position (relative to the amino group) is occupied by the ring nitrogen. The ortho-positions are C3 and C5. The C3 position is already substituted with a bromine atom. Therefore, electrophilic attack is strongly directed to the C5 position. The two bromine atoms at C2 and C3 are deactivating groups but will also direct incoming electrophiles to their ortho and para positions, which in this case aligns with the C5 position.

A highly analogous reaction is the nitration of 4-Amino-2,6-dibromopyridine, which occurs at the C3 position (ortho to the amino group and meta to the bromines) when treated with nitric acid in concentrated sulfuric acid. chemicalbook.com Based on this precedent, it is expected that electrophilic substitution (e.g., nitration, halogenation, sulfonation) on this compound will proceed selectively at the C5 position.

Exploration of Reaction Mechanisms and Intermediates

The diverse reactivity of this compound is underpinned by several fundamental reaction mechanisms:

Palladium-Catalyzed Cross-Coupling: The mechanisms for Sonogashira and Negishi couplings proceed through a series of well-defined steps involving a palladium catalyst. The catalytic cycle for Negishi coupling typically involves: (i) oxidative addition of the C-Br bond to a Pd(0) species to form a Pd(II) intermediate, (ii) transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center, and (iii) reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org The Sonogashira mechanism involves similar Pd(0)/Pd(II) cycles, but also includes a separate copper cycle that generates a key copper(I) acetylide intermediate which then transmetalates to the palladium center. wikipedia.org

Diazotization: This reaction begins with the formation of the nitrosonium ion (N=O⁺) from nitrous acid in a strong acid. The nucleophilic amino group then attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the relatively stable diazonium ion is formed. rsc.org

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the pyridine ring on an electrophile (E⁺). This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. libretexts.org For substitution at the C5 position of this compound, the positive charge in the arenium ion can be delocalized onto the C3, C1, and the exocyclic amino group. The delocalization onto the nitrogen atom of the amino group provides significant stabilization, strongly favoring substitution at this site. The final step is the loss of a proton (H⁺) from the C5 position, which restores the aromaticity of the pyridine ring. uoanbar.edu.iq

Derivatization and Functionalization Strategies for Novel 4 Amino 2,3 Dibromopyridine Analogs

Selective Monofunctionalization of Dibromopyridines

Selective monofunctionalization of dihalopyridines is a critical step in the synthesis of complex pyridine (B92270) derivatives, enabling the stepwise introduction of different substituents. In the case of 4-Amino-2,3-dibromopyridine, the electronic environment of the two bromine atoms is distinct, influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom in the pyridine ring. This inherent electronic bias can be exploited to achieve regioselective reactions.

Generally, in 2,3-dihalopyridines, the C2-halogen is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen. This enhanced reactivity is attributed to the inductive electron-withdrawing effect of the nitrogen atom, which makes the C2 position more electrophilic.

Palladium-Catalyzed Cross-Coupling Reactions:

A primary strategy for selective monofunctionalization involves palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, and temperature, it is often possible to achieve selective reaction at the more reactive C2 position.

For instance, in a related system of 2,3-dichloropyridines, Buchwald-Hartwig amination has been shown to occur selectively at the C2 position. This selectivity is driven by the higher electron deficiency at this position. A subsequent Suzuki–Miyaura coupling can then be performed at the less activated C3 position by employing a different, often bulkier, ligand. acs.org

A hypothetical example of a selective Suzuki coupling on this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product (Major) | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 4-Amino-3-bromo-2-arylpyridine | Analogous reactions acs.org |

Synthesis of Polyfunctionalized Pyridine Scaffolds

The synthesis of polyfunctionalized pyridine scaffolds from this compound involves the sequential or, in some cases, one-pot functionalization of the C-Br bonds and potential modification of the amino group. Following a successful monofunctionalization at the C2 position, the remaining bromine at the C3 position can be targeted in a subsequent cross-coupling reaction. This stepwise approach allows for the introduction of two different substituents, leading to a highly decorated pyridine core.

For example, a sequential Sonogashira coupling followed by a Suzuki coupling could be envisioned:

Step 1: Sonogashira Coupling at C2: Reaction with a terminal alkyne would yield a 4-amino-3-bromo-2-alkynylpyridine.

Step 2: Suzuki Coupling at C3: The resulting product could then be subjected to a Suzuki coupling with a different arylboronic acid to introduce a second distinct group, leading to a 4-amino-2-alkynyl-3-arylpyridine.

| Starting Material | Reagent 1 (Reaction at C2) | Intermediate | Reagent 2 (Reaction at C3) | Final Product |

| This compound | Terminal Alkyne (Sonogashira) | 4-Amino-3-bromo-2-alkynylpyridine | Arylboronic acid (Suzuki) | 4-Amino-2-alkynyl-3-arylpyridine |

| This compound | Amine (Buchwald-Hartwig) | 2-(Alkyl/Aryl)amino-4-amino-3-bromopyridine | Organostannane (Stille) | 2-(Alkyl/Aryl)amino-4-amino-3-arylpyridine |

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Annulation and cyclization reactions can be designed to build additional rings onto the pyridine core, often utilizing the amino group and one or both of the bromine atoms as reactive handles.

One common strategy involves an initial functionalization of the C2 or C3 position with a group that can subsequently react with the adjacent amino group or the other bromine atom to close a ring. For example, a Sonogashira coupling at the C2 position with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization.

Another approach involves the reaction of the amino group with a bifunctional reagent to construct a new ring. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyrido[4,3-d]pyrimidine (B1258125) scaffold.

| Starting Material | Reaction Sequence | Fused Heterocyclic System |

| This compound | 1. Sonogashira coupling at C2 with an alkyne containing a terminal alcohol. 2. Intramolecular cyclization. | Furo[2,3-b]pyridin-4-amine derivative |

| This compound | Reaction with a β-ketoester. | Pyrido[4,3-b]pyridin-2-one derivative |

Control of Regio- and Chemoselectivity in Complex Transformations

Achieving control over regio- and chemoselectivity is paramount when dealing with a multifunctional substrate like this compound. The outcome of a reaction is often dictated by a subtle interplay of electronic effects, steric hindrance, and the choice of reaction conditions.

Regioselectivity:

As previously mentioned, the inherent electronic properties of the pyridine ring often favor reactions at the C2 position over the C3 position in palladium-catalyzed cross-couplings. However, this selectivity can sometimes be reversed or diminished by the choice of ligand. Bulky phosphine (B1218219) ligands can sterically hinder the approach to the C2 position, thereby promoting reaction at the less hindered C3 position.

Chemoselectivity:

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In this compound, the main challenge is to selectively functionalize the C-Br bonds without affecting the amino group, or vice versa.

Protecting Groups: The amino group can be protected, for example, as an amide or a carbamate, to prevent it from interfering with reactions targeting the C-Br bonds. The protecting group can be removed at a later stage of the synthesis.

Reaction Conditions: The choice of catalyst and reaction conditions can also influence chemoselectivity. For example, certain palladium catalysts are highly effective for C-N bond formation (Buchwald-Hartwig amination) while others are more suited for C-C bond formation (Suzuki, Stille, Sonogashira couplings).

The table below summarizes some of the factors influencing selectivity in the functionalization of dihalopyridines.

| Factor | Influence on Selectivity | Example |

| Electronic Effects | The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack and oxidative addition. | Preferential Suzuki coupling at C2 over C3 in 2,3-dibromopyridine. |

| Steric Hindrance | Bulky ligands on the catalyst can favor reaction at the less sterically hindered position. | Use of bulky phosphine ligands to promote reaction at C3. |

| Catalyst/Ligand System | The choice of catalyst and ligand can determine which functional group reacts (chemoselectivity) and at which position (regioselectivity). | Different palladium/phosphine combinations favor either Buchwald-Hartwig amination or Suzuki coupling. |

| Protecting Groups | Protection of the amino group allows for selective reactions at the C-Br bonds without interference. | Acylation of the amino group before performing a cross-coupling reaction. |

Applications As a Versatile Building Block in Complex Organic Synthesis and Advanced Materials Research

Precursor in the Synthesis of Complex Heterocyclic Compounds

The dense functionality of 4-amino-2,3-dibromopyridine makes it an ideal starting material for the synthesis of elaborate heterocyclic systems. The bromine atoms can be selectively addressed using modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the amino group can be used as a handle for annulation reactions to build fused ring systems.

Halogenated aminopyridines are fundamental precursors for constructing fused nitrogen-containing polycyclic systems, which are core structures in many pharmaceutically active compounds and functional materials. researchgate.net The reactivity of this compound allows for sequential and site-selective reactions. For instance, one bromine atom can be selectively coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization reaction involving the amino group or the second bromine atom to form a new fused ring. This step-wise approach enables the controlled synthesis of complex pyridofused heterocycles, such as pyrido[2,3-b]indoles or other related polycyclic aromatic systems. The general utility of pyridine (B92270) derivatives in forming such fused systems is well-established in synthetic chemistry. uobaghdad.edu.iq

Table 1: Potential Cross-Coupling Reactions at Bromine Sites

| Reaction Type | Reagents/Catalyst | Potential Functionality Introduced |

|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amino |

Natural products often feature complex heterocyclic cores that represent significant synthetic challenges. Substituted pyridine scaffolds are integral to many alkaloids and marine natural products. Desmopyridine, a polycyclic aromatic alkaloid isolated from marine sponges, features a complex nitrogen-containing ring system. While a direct, published synthesis of Desmopyridine specifically utilizing this compound is not prominently documented, the latter represents the type of highly functionalized building block that chemists employ for the modular construction of such intricate natural product backbones. The strategic arrangement of reactive handles (two halogens and an amino group) on a pyridine ring is precisely what is required for the convergent synthesis of complex targets like Desmopyridine.

Role in Ligand Design for Organometallic Chemistry

In organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The electronic properties and steric profile of a ligand dictate the behavior of the metallic center it coordinates. Aminopyridine derivatives are widely explored as effective N-donor ligands due to the presence of two distinct nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen.

This compound possesses the essential features of a potent N-donor ligand. The pyridine ring nitrogen (N1) and the 4-position amino group (-NH2) can act as a bidentate chelating system, binding to a single metal center to form a stable five-membered ring complex. Alternatively, it can function as a monodentate ligand through its more basic pyridine nitrogen or act as a bridging ligand connecting two metal centers. The presence of bromine atoms allows for further modification of the ligand's electronic and steric properties post-coordination or enables the ligand to be anchored to a surface or polymer support. Studies on analogous 2-aminopyridine (B139424) derivatives have confirmed their ability to chelate metal ions such as Fe³⁺ and Cu²⁺, a capacity attributed to the adjacent nitrogen atoms. nih.gov This chelating behavior is fundamental to their application in transition metal catalysis, where stable ligand-metal complexes are often the active catalytic species.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Application |

|---|---|---|

| Monodentate | Pyridine N1 | General catalysis |

| Bidentate (Chelating) | Pyridine N1, Amino N4 | Asymmetric catalysis, stabilizing high-oxidation states |

Applications in Supramolecular Chemistry and Material Science Precursor Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for crystal engineering and the design of supramolecular assemblies due to its capacity for forming specific and directional intermolecular bonds.

The amino group is a strong hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust and predictable supramolecular synthons, such as infinite chains or discrete cyclic assemblies. Furthermore, the bromine atoms can participate in halogen bonding (C-Br···N or C-Br···O), a highly directional interaction that is increasingly used to control the packing of molecules in the solid state. The interplay of hydrogen bonding and halogen bonding can be used to construct complex 2D or 3D networks, leading to materials with tailored properties, such as specific porosity or optical characteristics.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Property Correlation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 4-amino-2,3-dibromopyridine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

2D NMR experiments are crucial for mapping the intricate network of covalent bonds within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to provide a complete picture of the molecular framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the pyridine (B92270) ring (H5 and H6), confirming their adjacent relationship. The amino protons may also show correlations depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the H5 proton signal to the C5 carbon signal and the H6 proton to the C6 carbon. This is critical for the unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This technique is powerful for piecing together the entire molecular skeleton, especially for connecting quaternary (non-protonated) carbons to the rest of the structure. For this compound, HMBC would show correlations from the H6 proton to the C4 and C5 carbons, and from the H5 proton to the C3 and C4 carbons, as well as the C6 carbon. Crucially, correlations from the amino protons could help assign the C4 carbon, and correlations from the aromatic protons to the brominated carbons (C2 and C3) would confirm their positions.

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H5 | H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| -NH₂ | None expected | None | C3, C4, C5 |

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its structure and dynamics in the solid phase. emory.edu By analyzing the compound in its crystalline or amorphous solid form, ssNMR can detect the presence of different polymorphs—distinct crystalline forms of the same compound—which can have different physical properties. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, allowing for high-resolution spectra. emory.edunih.gov For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Analyze the molecular conformation and packing within the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This precision allows for the determination of the exact mass of the parent ion of this compound. The molecular formula of the compound is C₅H₄Br₂N₂. synchem.de Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to three distinct peaks for the molecular ion: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with an approximate intensity ratio of 1:2:1.

By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass.

| Isotopic Composition | Molecular Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₄⁷⁹Br₂N₂ | [M]⁺ | 249.8846 |

| C₅H₄⁷⁹Br⁸¹BrN₂ | [M+2]⁺ | 251.8826 |

| C₅H₄⁸¹Br₂N₂ | [M+4]⁺ | 253.8805 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components and their connectivity. researchgate.net For protonated this compound, collision-induced dissociation (CID) would likely induce fragmentation through several pathways:

Loss of a Bromine Radical (•Br): A common fragmentation for halogenated compounds.

Loss of HBr: Elimination of hydrogen bromide.

Loss of Ammonia (B1221849) (NH₃) or •NH₂: Cleavage of the amino group.

Ring Cleavage: Fission of the pyridine ring to produce smaller charged fragments.

Analyzing these fragmentation pathways allows researchers to confirm the presence and location of the amino and dibromo substituents on the pyridine core. unito.it

X-ray Crystallography for Precise Molecular and Supramolecular Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to generate an electron density map from which the exact positions of all atoms can be determined. mdpi.commdpi.com This analysis provides definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The spatial arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the amino group.

Analysis of Bond Lengths, Angles, Torsion Angles, and Conformational Features

A definitive analysis of the molecular geometry of this compound requires crystallographic data, typically obtained from single-crystal X-ray diffraction. This technique provides precise coordinates of each atom within the crystal lattice, from which exact bond lengths, bond angles, and torsion angles can be calculated. Such data would reveal the planarity of the pyridine ring, the orientation of the amino group relative to the ring, and any steric strain introduced by the adjacent bromine atoms. Currently, no crystal structure for this compound is available in prominent crystallographic databases.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Understanding the supramolecular assembly of this compound in the solid state also relies on crystallographic data. The amino group is a potent hydrogen bond donor, while the pyridine nitrogen is an acceptor, suggesting the formation of N-H···N hydrogen bonds. researchgate.netnih.gov Furthermore, the bromine atoms could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. semanticscholar.orgnih.govwikipedia.org The aromatic pyridine ring could also engage in π-π stacking interactions. nih.govnih.gov While studies on analogous compounds like 4-amino-3,5-dichloropyridine (B195902) show extensive N-H···N hydrogen bonding and offset π–π stacking, specific details regarding the intermolecular forces governing this compound are not documented. nih.gov

Vibrational Spectroscopy (Infrared and Raman) and Theoretical Correlations

Band Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, one would expect to observe characteristic bands for N-H stretching and bending vibrations from the amino group, C-Br stretching modes, and various pyridine ring stretching and bending vibrations. cgl.org.cnasianpubs.org A complete analysis involves correlating the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) to precisely assign each vibrational band to a specific atomic motion. No published experimental or theoretical vibrational spectra for this compound were found.

Linear-Dichroic IR Spectroscopy for Molecular Orientation Studies

Linear-dichroic IR (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules, or specific functional groups within them, in an anisotropic medium. This method provides valuable information on the arrangement of molecules in stretched polymers or liquid crystals. There is no indication in the current literature that this compound has been studied using this technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, typically π→π* and n→π* transitions for aromatic compounds like substituted pyridines. The absorption maxima (λmax) and molar absorptivity would characterize the electronic structure of this compound. However, no specific UV-Vis absorption data for this compound has been reported in the reviewed literature.

Computational and Theoretical Chemistry Studies of 4 Amino 2,3 Dibromopyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules like 4-Amino-2,3-dibromopyridine. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational efficiency for studying substituted pyridine (B92270) systems. nih.govresearchgate.net These calculations yield critical insights into the molecule's geometry, stability, and electronic properties.

For substituted pyridines, DFT calculations can elucidate how substituents—in this case, an amino group and two bromine atoms—influence the electron distribution within the aromatic ring. The electron-donating nature of the amino group and the electron-withdrawing and steric effects of the bromine atoms would significantly alter the electronic landscape compared to an unsubstituted pyridine ring.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. nih.govresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the amino group, reflecting the regions of highest electron density. Conversely, the LUMO would likely be distributed across the aromatic system, with potential contributions from the carbon-bromine anti-bonding orbitals. DFT calculations would provide precise energy levels and visualizations of these orbitals.

Table 1: Representative FMO Data for a Substituted Aminopyridine (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The charge distribution within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge landscape on the van der Waals surface of a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites potential centers for hydrogen bonding or protonation. Positive potentials might be observed on the hydrogen atoms of the amino group and, due to the "sigma-hole" effect, on the bromine atoms, making them potential halogen bond donors. acs.orgrsc.org

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govthescipub.com For this compound, theoretical calculations would predict the chemical shifts for the two distinct aromatic protons and the five carbon atoms, taking into account the electronic effects of the amino and bromo substituents.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.govcdnsciencepub.comresearchgate.net By calculating the harmonic vibrational frequencies, specific vibrational modes, such as N-H stretching of the amino group, C-Br stretching, and pyridine ring vibrations, can be assigned to peaks in the experimental spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Compound (3,5-dibromopyridine) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Ring Stretching | 1550 | 1555 |

| C-H Bending | 1118 | 1109 |

| C-Br Stretching | 680 | 685 |

Note: This table is based on data for a similar molecule and illustrates the typical correlation between calculated and experimental values.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment (e.g., solvent). nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations could be used to study its rotational dynamics and the conformational preferences of the amino group. More significantly, MD simulations would be invaluable for understanding how the molecule interacts with solvent molecules, such as water, by analyzing the formation and lifetime of hydrogen bonds. nih.gov Such simulations can also be used to explore its aggregation behavior and interactions with larger biological molecules.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. A key reaction type for halo-pyridines is Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. nih.govresearchgate.net For this compound, this would involve:

Comparing the predicted vibrational frequencies from DFT calculations with experimental FT-IR and Raman spectra to confirm assignments of spectral bands. researchgate.net

Matching calculated ¹H and ¹³C NMR chemical shifts with those obtained from experimental NMR spectroscopy to verify the molecular structure. thescipub.com

Correlating the predicted electronic transitions (from Time-Dependent DFT, TD-DFT) with the observed UV-Vis absorption spectrum. researchgate.net

Using the insights from FMO analysis and MEP maps to rationalize experimentally observed reactivity, such as regioselectivity in chemical reactions. researchgate.net

Strong agreement between theoretical predictions and experimental results lends confidence to the computational model and allows it to be used for predicting properties and behaviors that are not easily measured.

Advanced Analytical Methodologies for Research Scale Investigation

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the qualitative and quantitative analysis of 4-Amino-2,3-dibromopyridine, allowing for precise purity determination and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile and thermally sensitive compounds like aminopyridines. nih.gov For compounds such as 4-aminopyridine (B3432731), reversed-phase HPLC is commonly employed. nih.gov A significant challenge in the analysis of aminopyridines is their hydrophilic nature, which can lead to poor retention on traditional C18 columns and often requires ion-pairing reagents that are incompatible with mass spectrometry (LC/MS). helixchrom.comhelixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a powerful alternative. helixchrom.com This approach enhances selectivity and retention, allowing for the effective separation of complex mixtures of pharmaceutical precursors without cumbersome multi-column screening. helixchrom.com Methods have been developed that can separate pyridine (B92270) and its isomers within minutes using isocratic conditions, compatible with various detectors including UV and MS. helixchrom.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile compounds and provides excellent separation and structural identification. cdc.gov While highly effective for many pyridine derivatives, direct GC-MS analysis of compounds like this compound can be hindered by issues such as thermal degradation in the heated inlet. cdc.govnist.gov To address this, derivatization is a common strategy. For instance, trimethylsilyl (B98337) (TMS) derivatives of similar amino-heterocyclic compounds have been successfully analyzed, preventing thermal degradation and yielding characteristic mass spectra for structural elucidation. nist.gov Capillary gas chromatography, also known as high-resolution gas chromatography (HRGC), has significantly improved the resolution and sensitivity for analyzing pyridine-related compounds. cdc.gov

Reaction monitoring is a critical application of these techniques. During the synthesis of halogenated pyridines, complex mixtures containing starting materials, intermediates, products, and regioisomeric byproducts are often formed. chemrxiv.org Both HPLC and GC-MS can be used to track the consumption of reactants and the formation of this compound, providing crucial data for reaction optimization. For example, LCMS analysis is frequently used to monitor the progress of halogenation reactions on pyridine rings. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC | GC-MS |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |

| Applicability | Ideal for non-volatile and thermally labile compounds. nih.gov | Suitable for volatile and thermally stable compounds or those that can be derivatized. cdc.gov |

| Key Advantage | Versatile, with various column chemistries (e.g., reversed-phase, mixed-mode) available to handle complex mixtures. helixchrom.com | High separation efficiency and definitive structural identification through mass spectrometry. cdc.gov |

| Common Challenge | Poor retention of hydrophilic aminopyridines on standard columns. helixchrom.com | Potential for thermal degradation of the analyte; may require derivatization. nist.gov |

| Typical Use Case | Purity assessment of final product; monitoring reactions involving non-volatile intermediates. | Identification of volatile impurities; analysis of reaction headspace or derivatized samples. |

Electrochemical Methods for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. The redox behavior is influenced by the electronic nature of the pyridine ring and its substituents—the electron-donating amino group and the electron-withdrawing bromine atoms.

The electrochemical reduction and oxidation of pyridine derivatives are complex, often involving multiple electron and proton transfer steps. mdpi.commdpi.com The presence of electron-donating groups, like the amino group, generally makes the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing halogen substituents tend to make oxidation more difficult and reduction easier. mdpi.com The interplay of these effects in this compound dictates its specific redox potentials.

Studies on related pyridine derivatives show that electrochemical processes can be irreversible, indicating that the resulting radical ions or other intermediates are unstable and undergo subsequent chemical reactions. mdpi.commdpi.com For example, the electrochemical reduction of 4-nitropyridine (B72724) 1-oxide to 4-aminopyridine proceeds through several unstable intermediates. researchgate.net The redox behavior of pyridinium (B92312) salts has also been shown to be highly dependent on the electrode material, suggesting that surface interactions play a crucial role in the electron transfer process. wpmucdn.com The electrochemical properties of bipyridinium salts can be systematically tuned by altering substituents, which affects their redox potentials and stability. nih.gov

For this compound, cyclic voltammetry would likely reveal an irreversible oxidation peak corresponding to the oxidation of the amino group and/or the pyridine ring. The potential at which this occurs would be influenced by the deactivating effect of the two bromine atoms. Similarly, reduction peaks might be observed at negative potentials, corresponding to the sequential reduction of the C-Br bonds or the pyridine ring itself. The exact potentials and reversibility of these processes provide insight into the compound's electronic structure and potential applications in areas like organic electronics or as a redox mediator.

Table 2: Expected Electrochemical Characteristics of this compound

| Process | Expected Behavior | Influencing Factors |

|---|---|---|

| Oxidation | Likely an irreversible process corresponding to the oxidation of the amino group. | The electron-donating amino group facilitates oxidation, while the electron-withdrawing bromine atoms and pyridine nitrogen make it more difficult. |

| Reduction | Potential for irreversible reduction of C-Br bonds or the pyridine ring at negative potentials. | The electron-withdrawing bromine atoms make the ring more susceptible to reduction. |

Development of Specialized Analytical Protocols for Complex Mixtures